2-Fluoro-4-(furan-2-YL)benzoic acid

Overview

Description

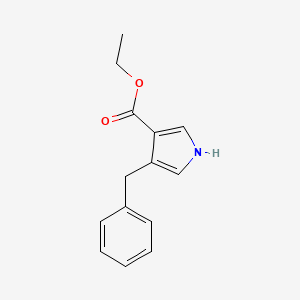

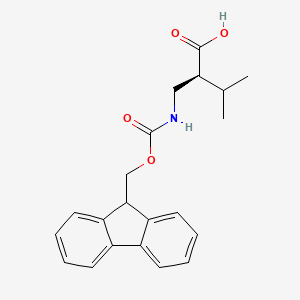

2-Fluoro-4-(furan-2-YL)benzoic acid (FFBA) is an organic compound with the molecular formula C12H7FO3. It is a derivative of benzoic acid, which is an aromatic compound widely used as a food preservative .

Synthesis Analysis

The synthesis of 2-Fluoro-4-(furan-2-YL)benzoic acid and similar compounds has been discussed in several studies . For instance, one method involves the reaction of benzofuran with trifluoromethyl hypofluorite to furnish 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans . Another method involves the reaction of substituted benzoic acid with thionyl chloride to yield corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides .Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(furan-2-YL)benzoic acid consists of a benzoic acid group attached to a furan ring with a fluorine atom . The molecular weight of the compound is 206.17 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-(furan-2-YL)benzoic acid include a density of 1.3±0.1 g/cm3, boiling point of 345.0±25.0 °C at 760 mmHg, and a flash point of 162.5±23.2 °C . It also has a molar refractivity of 50.1±0.3 cm3, and a polar surface area of 50 Å2 .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including those with a benzoic acid moiety, have been recognized for their antibacterial properties. They are particularly effective against gram-positive and gram-negative bacteria. The incorporation of fluorine atoms can enhance the antibacterial efficacy of these compounds .

Antimicrobial Drug Development

The rise of drug-resistant bacterial strains has necessitated the development of new antimicrobial compounds. 2-Fluoro-4-(furan-2-YL)benzoic acid derivatives could be potential candidates in the fight against multi-resistant infections due to their unique structural properties .

Pharmacological Properties

Compounds containing the furan ring, such as 2-Fluoro-4-(furan-2-YL)benzoic acid, exhibit a wide range of pharmacological properties. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory activities. The presence of a fluorine atom often enhances these effects .

Synthesis of Fluorinated Furans

Fluorinated furans, including those derived from 2-Fluoro-4-(furan-2-YL)benzoic acid, are of significant interest due to their important pharmacological properties. They have been used as oxytocin antagonists, HIV-1 reverse transcriptase inhibitors, and antimalarial agents .

Anticancer Activity

Benzofuran derivatives have shown promising anticancer activities. Substituted benzofurans, which can be synthesized from compounds like 2-Fluoro-4-(furan-2-YL)benzoic acid, have been found to inhibit the growth of various cancer cell lines, including leukemia, lung cancer, and melanoma .

Anti-inflammatory and Analgesic Activities

Indole derivatives synthesized from furan compounds have demonstrated anti-inflammatory and analgesic activities. These activities are comparable to those of known drugs such as indomethacin and celecoxib, with the added benefit of a lower ulcerogenic index .

properties

IUPAC Name |

2-fluoro-4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXOQQOCTRCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688511 | |

| Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(furan-2-YL)benzoic acid | |

CAS RN |

1262004-78-3 | |

| Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone hydrochloride](/img/structure/B1440858.png)

![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)

![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)